- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Cas no 951006-38-5 (Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate)

Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 化学的及び物理的性質
名前と識別子
-
- diethyl 2-((4-iodo-2-MethylphenylaMino)Methylene)Malonate
- Diethyl {[(4-iodo-2-methylphenyl)amino]methylene}malonate
- Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate
- diethyl 2-(((4-iodo-2-methylphenyl)amino)methylene)malonate
- 1,3-Diethyl 2-[[(4-iodo-2-methylphenyl)amino]methylene]propanedioate (ACI)
- 951006-38-5
- CS-14241
- BNB00638
- DB-230205
- AKOS030234422
- CS-M0300
- diethyl 2-[(4-iodo-2-methylanilino)methylidene]propanedioate
- diethyl2-((4-iodo-2-methylphenylamino)methylene)malonate
- SCHEMBL8235874
-
- MDL: MFCD18207080
- インチ: 1S/C15H18INO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3
- InChIKey: IHLDESZXQJQUAQ-UHFFFAOYSA-N
- ほほえんだ: O=C(/C(/C(OCC)=O)=C/NC1C(C)=CC(I)=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 403.02806g/mol
- どういたいしつりょう: 403.02806g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 64.599
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D767509-250mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 250mg |
$255 | 2024-06-06 | |
Aaron | AR00IMXW-100mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 95% | 100mg |
$125.00 | 2025-02-10 | |
eNovation Chemicals LLC | D767509-250mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 250mg |
$255 | 2025-02-20 | |
1PlusChem | 1P00IMPK-250mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 250mg |
$241.00 | 2024-04-19 | |
A2B Chem LLC | AI68440-1g |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 1g |
$526.00 | 2024-07-18 | |
eNovation Chemicals LLC | D767509-1g |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 1g |
$475 | 2025-02-19 | |
eNovation Chemicals LLC | D767509-100mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 100mg |
$190 | 2025-02-20 | |
eNovation Chemicals LLC | D767509-100mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 100mg |
$190 | 2025-02-19 | |
eNovation Chemicals LLC | D767509-100mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 98% | 100mg |
$190 | 2024-06-06 | |
TRC | D117450-500mg |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate |
951006-38-5 | 500mg |
$ 550.00 | 2022-06-06 |
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma bruceiChemical Biology & Drug Design, 2015, 85(5), 549-564,
ごうせいかいろ 3
- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potentialMedicinal Chemistry Research, 2014, 23(12), 5008-5030,
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate Raw materials
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate Preparation Products
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonateに関する追加情報
Introduction to Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate (CAS No. 951006-38-5)
Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate, with the CAS number 951006-38-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of malonate esters, which are widely recognized for their utility in various synthetic applications, particularly in the development of heterocyclic compounds and as intermediates in drug synthesis.
The molecular structure of Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate features a malonate core functional group, which is esterified at both carbonyl positions with ethyl groups. This structural motif provides a versatile platform for further chemical modifications, making it a valuable building block in medicinal chemistry. The presence of an amino group attached to a methylene bridge further enhances its reactivity, enabling participation in condensation reactions and the formation of more complex molecular architectures.
The substituent at the para position of the benzene ring is a key feature of this compound. The 4-iodo-2-methylphenyl moiety introduces both an iodine atom and a methyl group, which can serve as handles for further functionalization. Iodine is particularly interesting in synthetic chemistry due to its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl systems. These reactions are widely employed in the synthesis of biologically active molecules, including many pharmaceuticals.
The significance of this compound is further underscored by its potential applications in the synthesis of bioactive molecules. Recent studies have highlighted the utility of malonate esters in the preparation of kinase inhibitors, which are critical targets in oncology research. The structural features of Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate make it a promising candidate for designing novel inhibitors targeting specific kinases involved in cancer pathways.
In addition to its role in kinase inhibitor synthesis, this compound has also been explored in the development of antimicrobial agents. The combination of an iodine substituent and an amino group provides a scaffold that can be modified to interact with bacterial enzymes or cell wall components. Such interactions are crucial for developing new antibiotics that can overcome existing resistance mechanisms.
The malonate core is particularly adept at participating in Michael additions and condensation reactions, which are pivotal in constructing more complex heterocyclic frameworks. These frameworks are often found in natural products and pharmaceuticals, making Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate a valuable intermediate for synthetic chemists. Its ability to undergo multiple transformations allows for the exploration of diverse chemical space, facilitating the discovery of new therapeutic agents.
Recent advancements in computational chemistry have also enhanced the utility of this compound. Molecular modeling studies have demonstrated that the presence of both iodine and amino groups can fine-tune the electronic properties of the molecule, making it more receptive to certain types of reactions while repelling others. This selectivity is crucial for optimizing synthetic routes and minimizing unwanted side products.
The use of Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate in combinatorial chemistry has also been explored. By systematically varying reaction conditions and reagents, researchers can generate libraries of derivatives with distinct properties. This approach has been successful in identifying lead compounds for various therapeutic applications, including antiviral and anti-inflammatory agents.
In conclusion, Diethyl 2-(((4-iodo-2-methylphenyl)-amino)methylene)malonate (CAS No. 951006-38-5) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it an excellent candidate for designing novel bioactive molecules, particularly those targeting cancer and infectious diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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